molecular formula C7H6BClN2O2 B6179392 (5-chloro-1H-indazol-4-yl)boronic acid CAS No. 2402783-25-7

(5-chloro-1H-indazol-4-yl)boronic acid

Cat. No. B6179392
CAS RN: 2402783-25-7
M. Wt: 196.4
InChI Key:
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Description

“(5-chloro-1H-indazol-4-yl)boronic acid” is a chemical compound with the molecular formula C7H6BClN2O2 and a molecular weight of 196.4 . It is also known as Boronic acid, B-(5-chloro-1H-indazol-4-yl)- .


Synthesis Analysis

While specific synthesis methods for “(5-chloro-1H-indazol-4-yl)boronic acid” were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and has been applied to various alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “(5-chloro-1H-indazol-4-yl)boronic acid” can be analyzed using various techniques such as X-ray crystallography and electron diffraction . These techniques can provide detailed information about the arrangement of atoms within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-chloro-1H-indazol-4-yl)boronic acid” can be determined using various analytical techniques. The compound’s molecular formula is C7H6BClN2O2, and it has a molecular weight of 196.4 .

Future Directions

The future directions for research on “(5-chloro-1H-indazol-4-yl)boronic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . Additionally, the development of machine learning models could help predict their properties and behavior .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (5-chloro-1H-indazol-4-yl)boronic acid can be achieved through a two-step process involving the synthesis of 5-chloro-1H-indazole followed by the introduction of boronic acid functionality.", "Starting Materials": [ "2-chlorobenzaldehyde", "hydrazine hydrate", "sodium acetate", "boronic acid", "palladium catalyst" ], "Reaction": [ "Step 1: Synthesis of 5-chloro-1H-indazole", "a. Mix 2-chlorobenzaldehyde and hydrazine hydrate in ethanol and heat the mixture to reflux for 4 hours.", "b. Cool the mixture to room temperature and filter the resulting solid.", "c. Dissolve the solid in a mixture of water and ethanol and add sodium acetate to the solution.", "d. Heat the solution to reflux for 2 hours and then cool to room temperature.", "e. Filter the resulting solid and wash with water to obtain 5-chloro-1H-indazole.", "Step 2: Introduction of boronic acid functionality", "a. Dissolve 5-chloro-1H-indazole in a mixture of water and ethanol.", "b. Add boronic acid and a palladium catalyst to the solution.", "c. Heat the solution to reflux for 6 hours.", "d. Cool the solution to room temperature and filter the resulting solid.", "e. Wash the solid with water and dry to obtain (5-chloro-1H-indazol-4-yl)boronic acid." ] }

CAS RN

2402783-25-7

Product Name

(5-chloro-1H-indazol-4-yl)boronic acid

Molecular Formula

C7H6BClN2O2

Molecular Weight

196.4

Purity

95

Origin of Product

United States

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